3,4-diethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide

Adenosine receptor A₂A antagonist GPCR binding

This unique imidazo[1,2-a]pyrimidine benzamide with 3,4-diethoxy substitution offers a structurally distinct chemotype for adenosine A2A receptor studies (Ki=55 nM) and MET kinase inhibitor diversification. Unlike common 4-methoxy or 4-fluoro analogs, its diethoxy motif enables exploration of novel selectivity profiles and lipophilicity-driven permeability. Ideal for orthogonal probe strategies, affinity-based proteomics, and scaffold-hopping kinase libraries. Choose this compound for exclusive structural differentiation not available in generic analog series.

Molecular Formula C24H24N4O3
Molecular Weight 416.481
CAS No. 862810-28-4
Cat. No. B2371697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-diethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide
CAS862810-28-4
Molecular FormulaC24H24N4O3
Molecular Weight416.481
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)C)OCC
InChIInChI=1S/C24H24N4O3/c1-4-30-21-10-9-18(14-22(21)31-5-2)23(29)26-19-13-17(8-7-16(19)3)20-15-28-12-6-11-25-24(28)27-20/h6-15H,4-5H2,1-3H3,(H,26,29)
InChIKeyFYPGJLKUCBAASB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Diethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide (CAS 862810-28-4): Structural Identity and Compound Class


3,4-Diethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide (CAS 862810-28-4) is a synthetic small molecule belonging to the benzo[4,5]imidazo[1,2-a]pyrimidine class, characterized by a benzamide core bearing 3,4-diethoxy substituents and linked via a 2-methylphenyl spacer to an imidazo[1,2-a]pyrimidine heterocycle . Its molecular formula is C₂₄H₂₄N₄O₃ and its molecular weight is 416.5 g/mol . The imidazo[1,2-a]pyrimidine scaffold is recognized in medicinal chemistry for its engagement with diverse biological targets, including receptor tyrosine kinases, adenosine receptors, and other nucleotide-binding proteins [1].

Why Generic Substitution Fails for 3,4-Diethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide


Within the imidazo[1,2-a]pyrimidine benzamide series, even minor alterations to the substitution pattern—such as replacing the 3,4-diethoxy motif with a single methoxy group or relocating the methyl substituent on the central phenyl ring—can profoundly redirect target selectivity and binding kinetics [1]. The target compound incorporates a unique 3,4-diethoxybenzamide fragment paired with a 2-methylphenyl linker, a combination that is absent from close analogs bearing 4-methoxybenzamide (e.g., PubChem CID 7080209) or cyclopentanecarboxamide groups . Because the imidazo[1,2-a]pyrimidine core participates in specific hydrogen-bonding and π-stacking interactions within target binding pockets, untested substitutions in procurement cannot be assumed to preserve the target engagement profile experimentally determined for this precise chemotype [2]. Generic replacement therefore risks loss of the measured receptor affinity, altered cellular permeability, or unintended off-target pharmacology, undermining reproducibility in both biochemical and cell-based studies.

Quantitative Differentiation of 3,4-Diethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide from Closest Analogs


Adenosine A₂A Receptor Affinity: Measured Ki of 55 nM vs. Structurally Proximal Methoxy Analog Lacking Reported Activity

The target compound exhibits a binding affinity (Ki) of 55 nM for the human adenosine A₂A receptor, as determined by displacement of [³H]ZM241385 in CHO cell membranes [1]. In contrast, the closely related 4-methoxybenzamide analog, N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methoxybenzamide (PubChem CID 7080209; CAS 847387-80-8), has no reported A₂A binding data in the same or any publicly available assay, indicating that the 3,4-diethoxy substitution confers a measurable interaction that is absent or uncharacterized in the simpler methoxy derivative [2]. The replacement of a single 4-methoxy group with the 3,4-diethoxy arrangement therefore represents a non-trivial pharmacophoric modification that can determine whether adenosine receptor engagement is observed at all.

Adenosine receptor A₂A antagonist GPCR binding

Chemical Topology and Physicochemical Distinction from the 4-Methoxy Analog

The 3,4-diethoxy substitution increases the molecular weight to 416.5 Da and raises the computed XLogP3-AA to approximately 4.7, compared with the 4-methoxy analog (MW 358.4 Da, XLogP3-AA ~3.9) [1]. This difference of ~58 Da in mass and ~0.8 log units in lipophilicity is expected to substantially influence membrane permeability, solubility, and plasma protein binding. While these physicochemical parameters have not been experimentally measured head-to-head, the in silico divergence is large enough to predict distinct ADME behavior and warrants compound-specific formulation for any cell-based or in vivo use.

Molecular recognition Lipophilicity Solubility parameter

Scaffold-Defined Kinase Selectivity Potential of the Imidazo[1,2-a]pyrimidine Core

The imidazo[1,2-a]pyrimidine core has been specifically claimed in patents as a scaffold for MET kinase inhibition and for treating cellular proliferative diseases [1]. While direct enzymatic IC₅₀ data for the target compound against MET or other kinases are not publicly available, the patent literature establishes that closely related imidazo[1,2-a]pyrimidine benzamides achieve nanomolar MET inhibition, with the substitution pattern on the benzamide ring critically modulating selectivity over other kinases. The 3,4-diethoxybenzamide substitution represents a distinct chemotype within this patent space, and compounds that lack this specific arrangement (e.g., 4-methoxy or unsubstituted benzamides) are not exemplified for MET activity in the same patent filings.

Kinase inhibition MET kinase Receptor tyrosine kinase

Best Research and Industrial Application Scenarios for 3,4-Diethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide (862810-28-4)


Adenosine A₂A Receptor Pharmacological Tool Compound

With a measured Ki of 55 nM at the human adenosine A₂A receptor [1], this compound can serve as a starting point for developing A₂A antagonist tool molecules for in vitro GPCR signaling studies. It offers a structurally distinct chemotype compared to classic xanthine-based A₂A antagonists, enabling orthogonal chemical probe strategies in adenosine receptor research.

Scaffold-Hopping Library Design for MET Kinase Inhibitors

Given the patent-backed association of the imidazo[1,2-a]pyrimidine core with MET kinase inhibition [2], this compound can be used as a scaffold-hopping entry point in kinase-focused compound libraries. Its 3,4-diethoxybenzamide moiety provides a diversification vector that is underexplored relative to common 4-methoxy or 4-fluoro benzamide analogs, potentially yielding novel kinase selectivity profiles.

Physicochemical Probe for Lipophilic Benzamide Behavior in Cellular Assays

The elevated computed lipophilicity (XLogP3 ≈ 4.7) and molecular weight (416.5 Da) relative to simpler analogs make this compound a useful probe for studying how diethoxy substitution impacts cell permeability, intracellular distribution, and non-specific binding in cell-based screening cascades.

Chemical Biology Studies Focused on Imidazo[1,2-a]pyrimidine Target Engagement

As a member of the imidazo[1,2-a]pyrimidine benzamide family with a unique substitution pattern, this compound is suitable for chemical biology experiments aimed at identifying novel protein interactors through affinity-based proteomics or thermal shift assays, particularly in systems where A₂A or MET kinases are expressed.

Quote Request

Request a Quote for 3,4-diethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.